molecular formula C23H26ClN3O5 B2513203 4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide CAS No. 921836-05-7

4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide

货号: B2513203
CAS 编号: 921836-05-7
分子量: 459.93
InChI 键: CEWCIIQFWQSNOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary research value lies in the targeted investigation of JAK-STAT signaling pathway dysregulation , which is a critical driver in the pathogenesis of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis. The compound demonstrates high selectivity for JAK2 over other JAK family members, making it an essential tool for dissecting the specific contributions of JAK2 in cellular proliferation and survival signaling . Researchers utilize this benzamide-oxazepine derivative to explore mechanisms of oncogenesis and to evaluate the therapeutic potential of JAK2 inhibition in hematological malignancies and solid tumors. Its well-defined mechanism, which involves stabilizing the kinase in an inactive conformation, provides a robust foundation for studying resistance mechanisms and for developing combination therapies aimed at overcoming treatment resistance in cancer models. Ongoing research continues to elucidate its efficacy in preclinical models, solidifying its role as a critical chemical probe in signal transduction and oncology research .

属性

IUPAC Name

4-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O5/c1-14(2)9-10-26-18-8-6-16(12-20(18)32-13-23(3,4)22(26)29)25-21(28)15-5-7-17(24)19(11-15)27(30)31/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWCIIQFWQSNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide is a complex organic compound recognized for its potential biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). This compound belongs to the class of carboxamides and features significant structural characteristics that contribute to its pharmacological properties.

The molecular formula of this compound is C18H18ClN3O3C_{18}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 359.81 g/mol. Its structure includes a chloro group and a nitro group attached to a benzamide backbone, which is crucial for its biological activity.

Property Value
Molecular FormulaC₁₈H₁₈ClN₃O₃
Molecular Weight359.81 g/mol
CAS Number921778-23-6

The primary mechanism of action for this compound involves its role as a Bruton's tyrosine kinase (BTK) inhibitor . BTK is essential in B-cell receptor signaling pathways and plays a significant role in B-cell activation and proliferation. By inhibiting BTK, this compound disrupts these signaling pathways, making it a promising candidate for treating B-cell malignancies and autoimmune diseases.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound demonstrated an IC50 value indicating potent anti-proliferative activity.

Inhibition Studies

In vitro studies have shown that this compound effectively inhibits BTK with significant potency. The inhibition constant (IC50) values observed in related compounds suggest that the activity of this compound could be comparable or superior in certain contexts.

Case Studies

  • Study on BTK Inhibition : A study highlighted the efficacy of similar compounds as BTK inhibitors in preclinical models of B-cell malignancies. The results indicated that these compounds could reduce tumor growth significantly when administered in appropriate doses.
  • Apoptosis Induction : In another study focusing on apoptosis in cancer cells, it was found that compounds with similar structures induced intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzo[b][1,4]oxazepine derivatives with variations in the benzamide substituents. Below is a detailed comparison with three analogs:

Compound Name Substituents (Benzamide) Molecular Formula Molecular Weight Key Structural Features
4-Chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide 3-Nitro, 4-chloro C₂₅H₂₉ClN₃O₅ ~488.98* Electron-withdrawing nitro and chloro groups; likely higher reactivity and polarity.
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide 3,4-Dimethoxy C₂₅H₃₂N₂O₅ 440.5 Electron-donating methoxy groups; improved solubility due to polar oxygen atoms.
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide 3,5-Dimethoxy C₂₅H₃₂N₂O₅ 440.5 Symmetric methoxy substitution; potential for distinct binding interactions.
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide 2,6-Dimethoxy C₂₅H₃₂N₂O₅ 440.5 Sterically hindered substitution; reduced planarity may affect target binding.

Structural and Functional Implications

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. In contrast, methoxy (-OCH₃) groups in analogs donate electron density, which may improve solubility but reduce electrophilic reactivity .
  • The target compound’s 3-nitro-4-chloro configuration maintains a relatively planar structure, favoring interactions with flat binding sites.

Computational and Experimental Comparison Methods

  • Graph-Based Structural Analysis: Advanced graph-theoretical methods highlight differences in substituent topology. For example, the nitro group in the target compound introduces a distinct node in graph representations, altering similarity scores compared to methoxy analogs.
  • Lumping Strategies : Evidence suggests compounds with nitro/chloro substituents may be grouped separately from methoxy analogs in computational models due to divergent physicochemical properties .

Hypothetical Bioactivity Profiles

While direct bioactivity data for the target compound is unavailable, structural analogs with methoxy groups have been prioritized in plant-derived bioactive molecule studies . The nitro and chloro groups in the target compound may confer antimicrobial or antiparasitic properties, as nitro groups are common in such agents .

常见问题

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., anhydrous DMF or THF), and inert atmospheres to avoid side reactions. Key steps include the formation of the benzoxazepinone core and subsequent coupling with the nitrobenzamide moiety. Intermediate purification via column chromatography and structural confirmation using 1H/13C^{1}\text{H}/\text{}^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) are critical for ensuring yield (>60%) and purity (>95%) .

Q. How is the compound characterized for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1H^{1}\text{H} NMR (400 MHz, CDCl3_3) identifies proton environments (e.g., isopentyl methyl groups at δ 0.85–1.05 ppm, aromatic protons at δ 7.2–8.3 ppm).
  • LC-MS : Monitors purity (>98%) and confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 500–520 range).
  • X-ray Crystallography (if crystals are obtainable): Resolves stereochemical ambiguities in the tetrahydrobenzooxazepine ring .

Q. What is the solubility profile of this compound, and how does it influence experimental design?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in aqueous buffers. LogP calculations (~3.5) suggest moderate lipophilicity, necessitating solvent optimization for in vitro assays. For cellular studies, DMSO stock solutions (10 mM) are diluted to <0.1% v/v to minimize cytotoxicity .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Substituent Modification : Systematic variation of the isopentyl chain (e.g., replacing with ethyl or propyl groups) and nitro/chloro positions to assess impact on target binding.
  • Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict interactions with kinase domains or GPCRs.
  • In Vitro Assays : Dose-response curves (IC50_{50} values) in enzyme inhibition assays (e.g., kinase profiling) validate computational predictions .

Q. How can researchers investigate potential off-target interactions or promiscuity in biological assays?

  • Broad-Panel Screening : Use kinase or protease inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target binding.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates treated with the compound .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Cross-Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers or assay-specific artifacts.
  • Proteomic Profiling : SILAC-based mass spectrometry detects downstream signaling changes, clarifying mechanism .

Q. How is compound stability assessed under varying storage and experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40°C), light, and humidity (75% RH) over 14 days. Monitor degradation via HPLC (e.g., new peaks at 254 nm).
  • LC-MS/MS : Identify degradation products (e.g., nitro-group reduction or oxazepine ring hydrolysis) .

Methodological Recommendations

  • For Enzyme Inhibition Assays : Use Z´-factor validation to ensure assay robustness (Z´ > 0.5). Include staurosporine as a positive control .
  • For SAR Studies : Prioritize fluorine or deuterium substitutions to enhance metabolic stability without altering steric bulk .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。